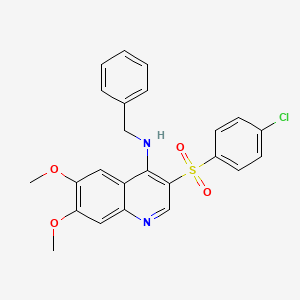![molecular formula C19H17FN2O2 B2552265 4-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898426-44-3](/img/structure/B2552265.png)
4-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide" is a derivative of the quinoline class, which is known for its biological activity. The quinoline nucleus is a common structure found in compounds with various pharmacological activities, including anti-influenza and antibacterial properties .
Synthesis Analysis
The synthesis of related quinoline derivatives often involves the reaction of benzohydrazide derivatives with other compounds, such as 9-phenylfuro[3,4-b]quinoline-1,3-diones, in the presence of a catalyst like Et3N . Another method includes the one-pot aldolization–intramolecular SNAr process, which has been used to obtain fluorinated quinoline derivatives . These methods aim to yield high-purity products with good efficiency.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a quinoline nucleus, which can be further modified to enhance biological activity. For instance, the addition of a fluorine atom can significantly alter the compound's properties . The planarity and crystal structure of these compounds can be determined through X-ray single-crystal analysis, which provides insights into their potential interactions with biological targets .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including interactions with ribonucleoprotein, which is a target for anti-influenza activity . The presence of specific functional groups, such as the benzamide moiety, can also influence the compound's reactivity and its ability to inhibit enzymes like RNA polymerase .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are crucial for their biological activity and drug-likeness. These properties can be predicted using Lipinski's rule and ADMET prediction, which help in assessing the potential of these compounds as drug candidates . The molecular packing and hydrogen bonding patterns in the crystal structure can also influence the compound's properties .
Wissenschaftliche Forschungsanwendungen
GABAA/Benzodiazepine Receptor Interaction
Compounds including 4-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide derivatives have been identified as interacting with high affinity to the GABAA/benzodiazepine receptor. These compounds exhibit a wide range of intrinsic efficacies, showcasing their potential for diverse pharmacological applications beyond traditional therapeutic areas. The synthesis process involves intricate steps, starting from DL-glutamic acid, to form key intermediates, demonstrating the chemical versatility and potential of these compounds for further exploration in medicinal chemistry (Tenbrink et al., 1994).
Fluorescent Chemosensors for Metal Ions
A study introduced a fluorescent sensor with a quinoline group as the fluorogenic unit, demonstrating excellent selectivity and sensitivity towards Zn(2+) ions. This highlights the potential of this compound derivatives for developing highly selective chemosensors for metal ions, with applications in environmental monitoring and bioimaging (Li et al., 2014).
Antibacterial Activity
Research into novel pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives, which include structural motifs related to this compound, has demonstrated potent in vitro antibacterial activity. These studies underscore the potential of such compounds in addressing antibiotic resistance and developing new antibacterial agents (Asahina et al., 2008).
Synthesis and Chemical Properties
Innovative synthetic methodologies have been developed for pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides, based on molecular hybridization approaches. These methods highlight the chemical flexibility and potential for creating diverse derivatives of this compound for various scientific and pharmaceutical applications (Largani et al., 2017).
Wirkmechanismus
Target of action
Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . Thiazoles are found in many potent biologically active compounds .
Mode of action
The mode of action of these compounds can vary widely depending on their specific structure and the receptors they interact with. For example, some indole derivatives have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Biochemical pathways
The affected pathways can also vary widely. For example, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants .
Eigenschaften
IUPAC Name |
4-fluoro-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2/c1-11-16-10-15(21-18(23)12-4-6-14(20)7-5-12)9-13-3-2-8-22(17(13)16)19(11)24/h4-7,9-11H,2-3,8H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOVTERLYAMNOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

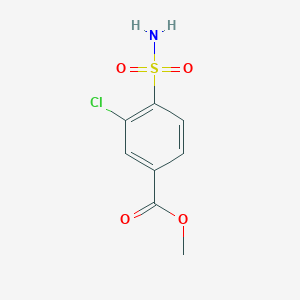
![2-[4-(Chloromethyl)phenoxy]acetamide](/img/structure/B2552183.png)
![2-(1,3-diethyl-2,4-dioxo-1,2,3,4-tetrahydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2552187.png)

![N-(4-(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2552189.png)
![N-(3-chloro-2-methylphenyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea](/img/structure/B2552190.png)
![1'-((3,5-difluorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2552191.png)
![benzyl 2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2552192.png)
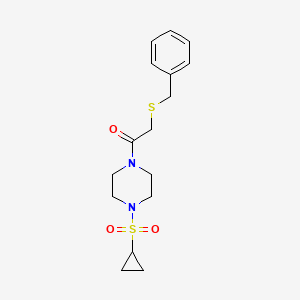
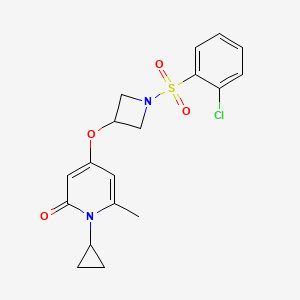
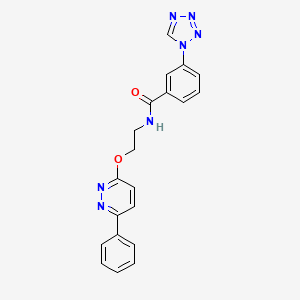
![2-(3-chlorobenzyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B2552202.png)
![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-(trifluoromethyl)aniline](/img/structure/B2552203.png)
